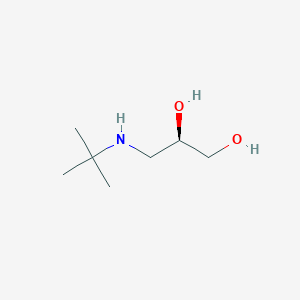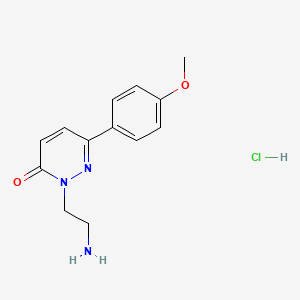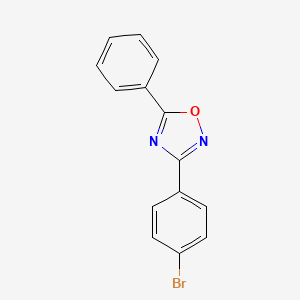
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Overview
Description
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a chemical compound that is related to various synthesized esters and derivatives with potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of an ester functional group, a prop-2-enoate moiety, and a phenyl ring with hydroxy and methoxy substituents, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, reduction, diazotization, hydrolyzation, and nucleophilic substitution . For instance, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate was synthesized from 3, 4-dimethoxybenzaldehyde and p-nitrotoluene through such a process . Similarly, microbial synthesis has been employed to produce (+)-(3R)-ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)propionate from ethyl 3-oxo-3-(3,4-dimethoxyphenyl)-propionate .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, UV, 1H and 13C NMR, and X-ray diffraction (XRD) . For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized and found to exist as the enamine tautomer in the solid state . The crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate revealed a nearly coplanar arrangement of carbon and oxygen atoms .
Chemical Reactions Analysis
The reactivity of these compounds can be influenced by the presence of substituents on the phenyl ring and the nature of the ester group. For instance, the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate involved the development of stereospecific oxidizing reagents and conditions . The reactivity of the ester group is also a key factor in the synthesis of fluoroquinolone antibiotics, as demonstrated by the study of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of hydroxy and methoxy groups can affect the solubility, boiling point, and melting point. The polymorphism of compounds like ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate indicates that slight changes in molecular conformation can lead to different physical properties . Additionally, the solvate structure of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate suggests that solvent interactions can also influence the physical state of these compounds .
Scientific Research Applications
Crystal Packing and Molecular Interactions
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is involved in studies related to crystal packing and molecular interactions. For instance, Zhang, Wu, and Zhang (2011) found that its analogs utilize rare nonhydrogen bonding interactions (N⋯π and O⋯π types) and hydrogen bonds, contributing to their structural arrangement in crystalline forms (Zhang, Wu, & Zhang, 2011).
Electrochemical Reduction Studies
Research by Esteves et al. (2003) explored the electrochemical reduction of a related ester, revealing significant insights into the electrochemical behaviors of these compounds, which is crucial for understanding their reactivity and potential applications in synthesis (Esteves et al., 2003).
Application in Synthesis of Photoactive Compounds
Lvov et al. (2017) described the use of a similar compound in the synthesis of photochromic diarylethene, which can be modified chemically to produce photoactive compounds with desirable properties (Lvov et al., 2017).
Structural Analysis in Medicinal Chemistry
The compound has been used in structural analysis in medicinal chemistry. For example, Johnson et al. (2006) performed a detailed structural analysis of a similar compound, which is essential for understanding its medicinal properties and potential applications (Johnson et al., 2006).
Insights into Supramolecular Arrangement
Oliveira et al. (2017) conducted a study on a cinnamic acid derivative closely related to this compound, providing insights into its supramolecular arrangement and suggesting its potential in the design of functional materials (Oliveira et al., 2017).
Role in Synthesis of Fluorinated Compounds
Bazhin et al. (2012) explored the synthesis of fluorinated compounds, where this compound or similar compounds can play a crucial role as intermediates (Bazhin et al., 2012).
Application in the Synthesis of Natural Products
Das, Khan, and Chakraborty (2018) utilized a related compound in the synthesis of a bicyclic lactone, a structure common in many biologically significant natural products (Das, Khan, & Chakraborty, 2018).
Mechanism of Action
Target of Action
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a novel cinnamic acid derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound has a strong electron-accepting ability . This property could influence its interaction with potential targets, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Derivatives of trans-cinnamic acid, to which this compound belongs, have been shown to possess a wide range of pharmacological properties, including antimalarial, antimicrobial, antioxidant, and hepatoprotective activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given its electron-accepting ability , it may influence various cellular processes by interacting with potential targets.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of water molecules has been shown to decrease the HOMO-LUMO energy gap of the compound, suggesting that it becomes a stronger electron acceptor in the presence of water . This could potentially influence its interaction with targets and its overall activity.
properties
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h5-8,15H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQNLOWHFHPWEA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69113-98-0 | |
| Record name | 2-Propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



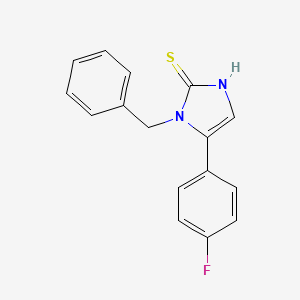
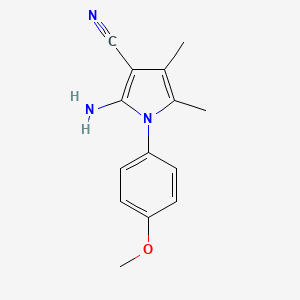

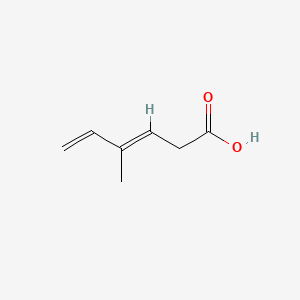
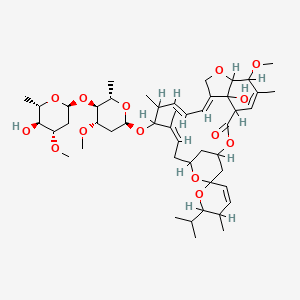
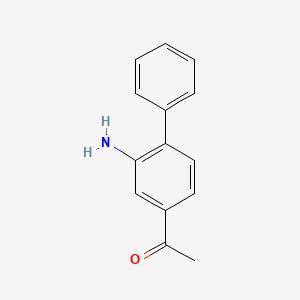
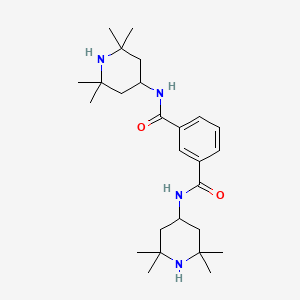
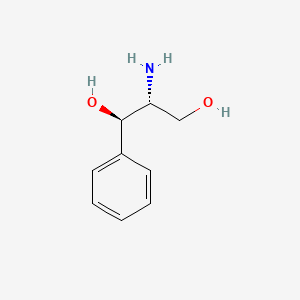
![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)

